5-AMINO-3-{(Z)-2-[5-(3-CHLOROPHENYL)-2-FURYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE
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Overview
Description
5-AMINO-3-{(Z)-2-[5-(3-CHLOROPHENYL)-2-FURYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and various functional groups such as amino, cyano, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-{(Z)-2-[5-(3-CHLOROPHENYL)-2-FURYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 2-furylcarbinol derivative.
Functional group modifications: The amino, cyano, and phenyl groups are introduced through various substitution reactions, often involving reagents like amines, nitriles, and aryl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-{(Z)-2-[5-(3-CHLOROPHENYL)-2-FURYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-AMINO-3-{(Z)-2-[5-(3-CHLOROPHENYL)-2-FURYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-AMINO-3-{(Z)-2-[5-(3-CHLOROPHENYL)-2-FURYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering gene expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-(2-(5-phenylfuran-2-yl)-1-cyanovinyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-amino-3-(2-(5-(4-chlorophenyl)furan-2-yl)-1-cyanovinyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Uniqueness
5-AMINO-3-{(Z)-2-[5-(3-CHLOROPHENYL)-2-FURYL]-1-CYANO-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H14ClN5O |
---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-[5-(3-chlorophenyl)furan-2-yl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C23H14ClN5O/c24-17-6-4-5-15(11-17)21-10-9-19(30-21)12-16(13-25)22-20(14-26)23(27)29(28-22)18-7-2-1-3-8-18/h1-12H,27H2/b16-12+ |
InChI Key |
LUICOKGVEPZELK-FOWTUZBSSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C#N)C#N)N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/C#N)C#N)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C#N)C#N)N |
Origin of Product |
United States |
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